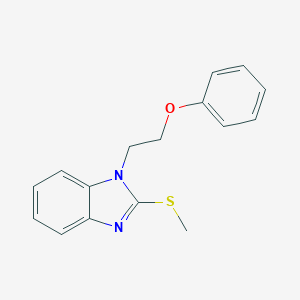
2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can be achieved through a multi-step process involving the formation of the benzimidazole core followed by the introduction of the methylsulfanyl and phenoxyethyl groups. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring. Subsequent reactions introduce the methylsulfanyl and phenoxyethyl groups under specific conditions, such as the use of appropriate catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process while maintaining efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the phenoxyethyl group can lead to a variety of substituted benzimidazole derivatives .
科学研究应用
2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Benzimidazole derivatives are known for their pharmacological properties, and this compound may be explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
作用机制
The mechanism of action of 2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the methylsulfanyl and phenoxyethyl groups may enhance binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s intended application .
相似化合物的比较
Similar Compounds
Similar compounds include other benzimidazole derivatives with different substituents, such as:
- 2-(methylsulfanyl)-1H-benzimidazole
- 1-(2-phenoxyethyl)-1H-benzimidazole
- 2-(methylsulfanyl)-1-(2-methoxyethyl)-1H-benzimidazole
Uniqueness
2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to the combination of the methylsulfanyl and phenoxyethyl groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
属性
分子式 |
C16H16N2OS |
|---|---|
分子量 |
284.4g/mol |
IUPAC 名称 |
2-methylsulfanyl-1-(2-phenoxyethyl)benzimidazole |
InChI |
InChI=1S/C16H16N2OS/c1-20-16-17-14-9-5-6-10-15(14)18(16)11-12-19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI 键 |
BDVGPDALORHBRJ-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
规范 SMILES |
CSC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















